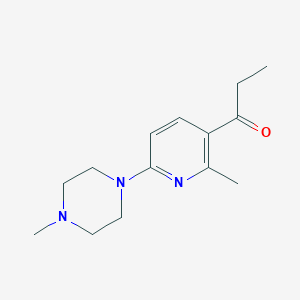
2-((4-Chlorophenyl)thio)-8-methylquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Chlorophenyl)thio)-8-methylquinoline-3-carbaldehyde is a heterocyclic compound that features a quinoline core substituted with a 4-chlorophenylthio group and a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-8-methylquinoline-3-carbaldehyde typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 4-Chlorophenylthio Group: The 4-chlorophenylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 4-chlorothiophenol in the presence of a base such as potassium carbonate.
Formylation: The final step involves the formylation of the quinoline derivative to introduce the carbaldehyde group. This can be achieved using a Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((4-Chlorophenyl)thio)-8-methylquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or further to a methyl group.
Substitution: The 4-chlorophenylthio group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohols or methyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-((4-Chlorophenyl)thio)-8-methylquinoline-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.
Biological Studies: It can be used to study the interaction of quinoline derivatives with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-((4-Chlorophenyl)thio)-8-methylquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Modulating Receptors: It may interact with cellular receptors, altering their signaling pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
2-((4-Chlorophenyl)thio)quinoline: Lacks the carbaldehyde group but shares the quinoline and 4-chlorophenylthio moieties.
8-Methylquinoline-3-carbaldehyde: Lacks the 4-chlorophenylthio group but retains the quinoline core and carbaldehyde group.
Uniqueness
2-((4-Chlorophenyl)thio)-8-methylquinoline-3-carbaldehyde is unique due to the combination of the 4-chlorophenylthio group and the carbaldehyde group on the quinoline core. This unique structure imparts specific chemical and biological properties that are not present in similar compounds.
属性
分子式 |
C17H12ClNOS |
|---|---|
分子量 |
313.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfanyl-8-methylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C17H12ClNOS/c1-11-3-2-4-12-9-13(10-20)17(19-16(11)12)21-15-7-5-14(18)6-8-15/h2-10H,1H3 |
InChI 键 |
WFTYIMBHIONDLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


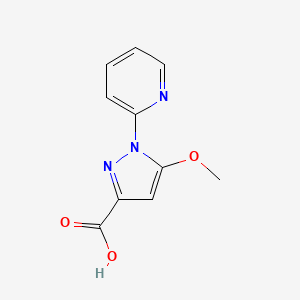


![6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800687.png)
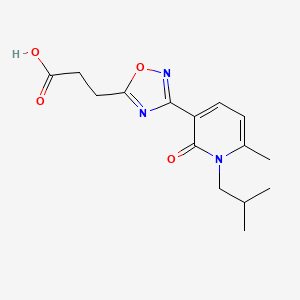
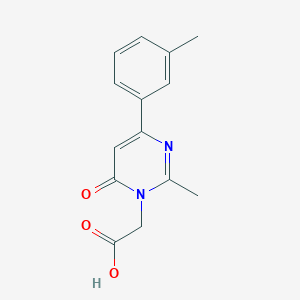

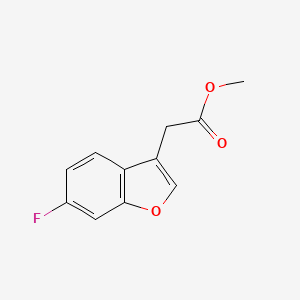
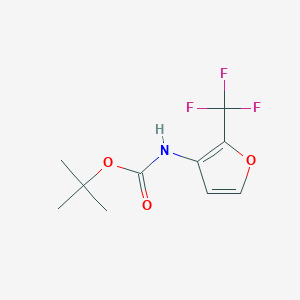
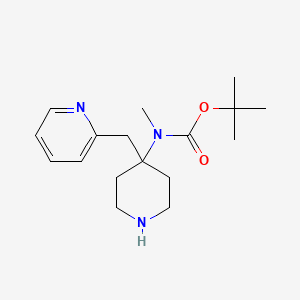

![1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11800743.png)
